molecular formula C9H10IN3O7 B14240249 [(2R,3S,5R)-2-(hydroxymethyl)-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] nitrate CAS No. 507232-22-6

[(2R,3S,5R)-2-(hydroxymethyl)-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] nitrate

Cat. No.: B14240249
CAS No.: 507232-22-6
M. Wt: 399.10 g/mol
InChI Key: WZYDJRJDUGXQTO-RRKCRQDMSA-N
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Description

[(2R,3S,5R)-2-(hydroxymethyl)-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] nitrate is a complex organic compound characterized by its unique structure, which includes a hydroxymethyl group, an iodinated pyrimidine ring, and a nitrate ester

Properties

CAS No.

507232-22-6

Molecular Formula

C9H10IN3O7

Molecular Weight

399.10 g/mol

IUPAC Name

[(2R,3S,5R)-2-(hydroxymethyl)-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] nitrate

InChI

InChI=1S/C9H10IN3O7/c10-4-2-12(9(16)11-8(4)15)7-1-5(20-13(17)18)6(3-14)19-7/h2,5-7,14H,1,3H2,(H,11,15,16)/t5-,6+,7+/m0/s1

InChI Key

WZYDJRJDUGXQTO-RRKCRQDMSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)I)CO)O[N+](=O)[O-]

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)I)CO)O[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,3S,5R)-2-(hydroxymethyl)-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] nitrate typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the iodinated pyrimidine ring: This can be achieved through iodination of a suitable pyrimidine precursor under controlled conditions.

    Attachment of the oxolan ring: The oxolan ring is introduced via a glycosylation reaction, where the iodinated pyrimidine is reacted with a suitable sugar derivative.

    Introduction of the nitrate group: The final step involves the nitration of the hydroxymethyl group to form the nitrate ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

[(2R,3S,5R)-2-(hydroxymethyl)-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] nitrate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitrate ester can be reduced to form the corresponding alcohol.

    Substitution: The iodinated pyrimidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the iodine atom.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

[(2R,3S,5R)-2-(hydroxymethyl)-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] nitrate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe due to its unique structural features.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of [(2R,3S,5R)-2-(hydroxymethyl)-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] nitrate involves its interaction with specific molecular targets and pathways. The iodinated pyrimidine ring can interact with nucleic acids, potentially inhibiting viral replication or inducing apoptosis in cancer cells. The nitrate ester group may also play a role in modulating biological activity through the release of nitric oxide (NO), which has various physiological effects.

Comparison with Similar Compounds

[(2R,3S,5R)-2-(hydroxymethyl)-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] nitrate can be compared with other similar compounds, such as:

    [(2R,3S,5R)-2-(hydroxymethyl)-5-(5-chloro-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] nitrate: Similar structure but with a chlorine atom instead of iodine.

    [(2R,3S,5R)-2-(hydroxymethyl)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] nitrate: Similar structure but with a bromine atom instead of iodine.

    [(2R,3S,5R)-2-(hydroxymethyl)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] nitrate: Similar structure but with a fluorine atom instead of iodine.

The uniqueness of this compound lies in the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity.

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